molecular formula C12H20N2O3 B580541 Tert-butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate CAS No. 1160246-72-9

Tert-butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate

Cat. No. B580541
CAS RN: 1160246-72-9
M. Wt: 240.303
InChI Key: KDEWBRLRCKHABS-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate is a chemical compound with the molecular formula C12H20N2O3 . It has an average mass of 240.299 Da and a mono-isotopic mass of 240.147400 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. The “spiro” in its name refers to a type of chemical compound, known as spiro compounds, which have two or more rings that share only one atom .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C12H20N2O3, an average mass of 240.299 Da, and a mono-isotopic mass of 240.147400 Da .

Scientific Research Applications

Conformational Analysis and Peptide Synthesis

The synthesis of tert-butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate derivatives has been investigated for their potential in peptide synthesis. Specifically, spirolactams, which are conformationally restricted pseudopeptides, have been synthesized as constrained surrogates for dipeptides like Pro-Leu and Gly-Leu. Their conformational analyses suggest these compounds mimic γ-turn and distorted type II β-turn structures, making them interesting for studies in peptide conformation and function (Fernandez et al., 2002).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of this compound have been used to study the relationship between molecular structure and crystal structure. The research has shown how substituents on the cyclohexane ring influence supramolecular arrangements, contributing valuable insights into the design of molecular assemblies (Graus et al., 2010).

Synthetic Methodologies

Novel synthetic routes to this compound and related compounds have been developed. These compounds serve as versatile intermediates for the synthesis of complex molecules. For instance, efficient and scalable synthetic routes have been described for bifunctional derivatives, highlighting their utility in accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Stereochemical Analysis

Stereochemical analysis of related spiro compounds has been conducted using NMR techniques. These studies are crucial for understanding the stereochemical configuration of spiro[4.5]decanes and their derivatives, providing a foundation for further chemical and pharmacological research (Guerrero-Alvarez et al., 2004).

Heterocyclic Chemistry

Research into the synthesis and reactivity of this compound derivatives has also expanded into heterocyclic chemistry. These studies explore the formation of novel heterocyclic compounds, contributing to the diversity of synthetic targets accessible for chemical synthesis and potential applications in medicinal chemistry (Moskalenko & Boev, 2012).

properties

IUPAC Name

tert-butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-7-6-12(8-14)5-4-9(15)13-12/h4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEWBRLRCKHABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719927
Record name tert-Butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160246-72-9
Record name 1,1-Dimethylethyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate
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